molecular formula C12H10INO B13958476 4-(2-Iodophenoxy)benzenamine CAS No. 307308-63-0

4-(2-Iodophenoxy)benzenamine

Cat. No.: B13958476
CAS No.: 307308-63-0
M. Wt: 311.12 g/mol
InChI Key: RIDVABHHAVKVQL-UHFFFAOYSA-N
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Description

4-(2-Iodophenoxy)benzenamine is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an amine group and an iodophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Iodophenoxy)benzenamine typically involves the iodination of phenoxybenzenamine derivatives. One common method is the laccase-catalyzed iodination using potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant. This method is efficient and sustainable, yielding high purity products under mild reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Iodophenoxy)benzenamine undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.

    Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking electrophilic centers.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to form amines or other reduced products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amine derivatives.

Scientific Research Applications

4-(2-Iodophenoxy)benzenamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound can be used in studies involving DNA interactions and binding.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2-Iodophenoxy)benzenamine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate with DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies . Additionally, the amine group can form hydrogen bonds with proteins, affecting their activity and stability.

Comparison with Similar Compounds

  • 4-(2-Bromophenoxy)benzenamine
  • 4-(2-Chlorophenoxy)benzenamine
  • 4-(2-Fluorophenoxy)benzenamine

Comparison: 4-(2-Iodophenoxy)benzenamine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and can enhance its reactivity in certain chemical reactions compared to its bromine, chlorine, and fluorine analogs. Additionally, the iodine atom’s larger size and polarizability can influence the compound’s interactions with biological molecules, potentially leading to different biological activities.

Properties

CAS No.

307308-63-0

Molecular Formula

C12H10INO

Molecular Weight

311.12 g/mol

IUPAC Name

4-(2-iodophenoxy)aniline

InChI

InChI=1S/C12H10INO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2

InChI Key

RIDVABHHAVKVQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)I

Origin of Product

United States

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